(R)-4,4-Difluoro-3-(3-fluoro-1H-pyrazol-1-yl)butanoic acid
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Overview
Description
®-4,4-Difluoro-3-(3-fluoro-1H-pyrazol-1-yl)butanoic acid is a fluorinated organic compound that has garnered interest in various fields of scientific research due to its unique chemical properties. The presence of multiple fluorine atoms in its structure enhances its metabolic stability, bioavailability, and binding affinity, making it a valuable compound in medicinal chemistry and other applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the reaction of indole-2,3-dione (isatin) with substituted bromoacetyl benzene, followed by cyclization . Direct fluorination using diethylaminosulfur trifluoride as a nucleophilic fluorinating reagent is also employed .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale fluorination processes using specialized fluorinating agents and catalysts to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further optimize the production process.
Chemical Reactions Analysis
Types of Reactions
®-4,4-Difluoro-3-(3-fluoro-1H-pyrazol-1-yl)butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where fluorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
®-4,4-Difluoro-3-(3-fluoro-1H-pyrazol-1-yl)butanoic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s enhanced metabolic stability and bioavailability make it a valuable tool in studying biological processes.
Medicine: Its potential as a drug candidate is explored due to its ability to interact with specific molecular targets.
Industry: The compound is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of ®-4,4-Difluoro-3-(3-fluoro-1H-pyrazol-1-yl)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms enhances its binding affinity and selectivity, allowing it to modulate biological pathways effectively. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Trifluorotoluene: An organic compound with similar fluorinated properties, used as a solvent and synthetic intermediate.
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides: These compounds share structural similarities and are used as fungicides.
Uniqueness
®-4,4-Difluoro-3-(3-fluoro-1H-pyrazol-1-yl)butanoic acid stands out due to its specific arrangement of fluorine atoms and the pyrazole ring, which confer unique chemical and biological properties. Its enhanced metabolic stability and bioavailability make it a promising candidate for various applications in medicinal chemistry and beyond.
Properties
Molecular Formula |
C7H7F3N2O2 |
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Molecular Weight |
208.14 g/mol |
IUPAC Name |
(3R)-4,4-difluoro-3-(3-fluoropyrazol-1-yl)butanoic acid |
InChI |
InChI=1S/C7H7F3N2O2/c8-5-1-2-12(11-5)4(7(9)10)3-6(13)14/h1-2,4,7H,3H2,(H,13,14)/t4-/m1/s1 |
InChI Key |
KWHOOBQFPUUCEF-SCSAIBSYSA-N |
Isomeric SMILES |
C1=CN(N=C1F)[C@H](CC(=O)O)C(F)F |
Canonical SMILES |
C1=CN(N=C1F)C(CC(=O)O)C(F)F |
Origin of Product |
United States |
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